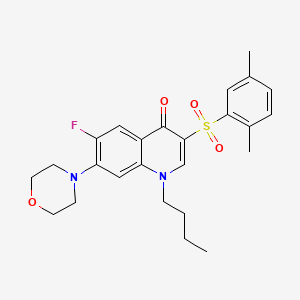

1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Description

Propriétés

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-4-5-8-28-16-24(33(30,31)23-13-17(2)6-7-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-9-11-32-12-10-27/h6-7,13-16H,4-5,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQWFFSGIHFKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the sulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Analyse Des Réactions Chimiques

1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The target compound belongs to a family of sulfonamide-substituted quinolinones. Key structural analogs and their distinguishing features are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one | 931698-24-7 | C25H29FN2O4S | 472.6 | Butyl (N1), 2,5-dimethylphenylsulfonyl (C3), morpholino (C7) |

| 3-((2,5-Dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one | 892780-72-2 | C23H25FN2O4S | 444.5 | Ethyl (N1), 2,5-dimethylphenylsulfonyl (C3), morpholino (C7) |

| 3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone | 931931-94-1 | C24H27FN2O4S | 458.5 | Propyl (N1), 3,5-dimethylphenylsulfonyl (C3), morpholino (C7) |

Key Observations :

- Alkyl Chain Length (N1 Position): The target compound has a butyl group, while analogs feature ethyl or propyl chains.

- Sulfonyl Substituent (C3 Position) : The 2,5-dimethylphenyl group in the target compound differs from the 3,5-dimethylphenyl substituent in CAS 931931-94-1. The 2,5-dimethyl configuration places methyl groups in ortho and para positions, which may induce steric hindrance or alter electron distribution compared to the meta-oriented 3,5-dimethyl group. Electron-withdrawing substituents in specific positions have been linked to enhanced bioactivity in related compounds (e.g., PET inhibitors in spinach chloroplasts) .

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Effects: The sulfonyl group is strongly electron-withdrawing, which could stabilize negative charges or modulate the electron density of the quinolinone core. The 2,5-dimethylphenyl substituent’s ortho-methyl group may introduce steric effects that influence binding pocket interactions, whereas the para-methyl group could enhance lipophilicity .

Activité Biologique

The compound 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure includes a butyl group, a sulfonyl moiety, and a morpholino group attached to a quinoline core, which is essential for its biological activity.

Research has indicated that this compound exhibits significant activity against various cancer cell lines. Its primary mechanism involves the inhibition of the WNT signaling pathway, which is crucial in many cancers, particularly colorectal cancer.

- Inhibition of DVL1 : The compound selectively inhibits Dishevelled (DVL1), a key protein in the WNT signaling pathway. In vitro studies have shown that it has an effective concentration (EC50) of approximately for DVL1 inhibition . This inhibition leads to reduced cell proliferation in cancer cells that rely on WNT signaling.

- Reactive Oxygen Species (ROS) Production : The compound induces high levels of ROS production in treated cells, contributing to its anticancer effects by promoting oxidative stress within the cells .

Anticancer Activity

The anticancer efficacy of 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been evaluated in several studies involving various cancer cell lines:

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| HCT116 (wild-type APC) | Inhibition of DVL1 | |

| SW480 | Moderate effect | WNT pathway modulation |

| SW620 | Moderate effect | WNT pathway modulation |

These findings suggest that the compound could serve as a lead candidate for developing new therapeutic agents targeting WNT-dependent cancers.

Case Studies

Several studies have highlighted the potential of this compound:

- Study 1 : A study published in MDPI demonstrated that the compound effectively inhibited growth in HCT116 cells with an EC50 value indicating significant potency against colon cancer cells . The study also confirmed its ability to induce apoptosis through ROS generation.

- Study 2 : Another investigation focused on the structural optimization of similar compounds and their biological activities, reinforcing the importance of the quinoline core and sulfonyl group in enhancing anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.